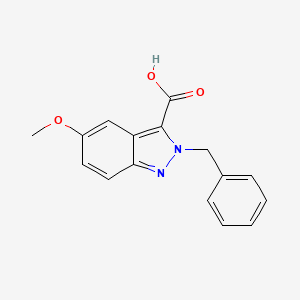
2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid
Vue d'ensemble
Description
“2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid” is an organic compound that belongs to the class of indazole derivatives . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “this compound” is C16H14N2O3, and its molecular weight is 282.29 .Chemical Reactions Analysis
The Davis–Beirut reaction can generate 2H-indazoles . Other reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere have also been reported .Applications De Recherche Scientifique
Anticancer Activity
A study by Chen et al. (2015) synthesized a series of β-carboline derivatives, including compounds structurally similar to 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid. They discovered that these compounds, specifically 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid, exhibited significant anticancer activity, particularly by inducing apoptosis in HL-60 cells, a type of leukemia cell line (Chen et al., 2015).
Novel Indazole Derivatives Synthesis
In 2016, Wang et al. researched the synthesis of new indole-benzimidazole derivatives. They developed derivatives of indole carboxylic acids, including compounds related to this compound. This work contributes to the expansion of potential applications in medicinal chemistry (Wang et al., 2016).
Antimicrobial Activity
A study by Murugavel et al. (2020) focused on the synthesis and antibacterial activity of benzo[g]indazole fused carbothioamide derivatives. They investigated the structural, spectral characteristics, and antibacterial effectiveness of these derivatives, which are structurally related to this compound. Their findings highlighted the potential of these compounds as antibacterial agents (Murugavel et al., 2020).
Synthesis and Structural Analysis
Kumar et al. (2008) reported on a one-pot synthesis method for 2-substituted benzoxazoles from carboxylic acids. This method, which includes compounds structurally similar to this compound, offers a more efficient pathway for synthesizing such compounds, valuable in pharmaceutical and chemical research (Kumar et al., 2008).
Mécanisme D'action
Target of Action
The compound “2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid” is an indazole derivative . Indazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and SGK . These kinases play a crucial role in cell cycle regulation and are often targeted in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinase activity, which can disrupt cell cycle progression and potentially lead to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For example, CHK1 and CHK2 are involved in the DNA damage response pathway, while SGK is involved in cell volume regulation . By inhibiting these kinases, the compound could disrupt these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits CHK1 and CHK2, it could disrupt the DNA damage response, potentially leading to cell death .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival. By inhibiting this enzyme, this compound can modulate signaling pathways that are crucial for cancer cell survival . Additionally, it has been observed to interact with other biomolecules, such as kinases and transcription factors, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting cell signaling pathways and altering gene expression. This compound has been shown to downregulate anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death . Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphoinositide 3-kinase, preventing its interaction with substrates and subsequent activation. This inhibition leads to a cascade of downstream effects, including the suppression of the Akt signaling pathway, which is vital for cell survival and growth . Additionally, this compound can inhibit other kinases, further disrupting cellular signaling networks.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects may vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s impact on metabolic pathways can have significant implications for its therapeutic efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can translocate to the nucleus, influencing gene expression and transcriptional regulation. The presence of specific targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, further modulating its effects.
Propriétés
IUPAC Name |
2-benzyl-5-methoxyindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-7-8-14-13(9-12)15(16(19)20)18(17-14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRQVACKUASTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(N=C2C=C1)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194732 | |
| Record name | 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1316217-46-5 | |
| Record name | 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316217-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)
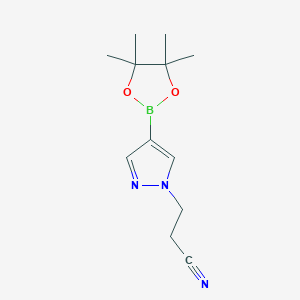
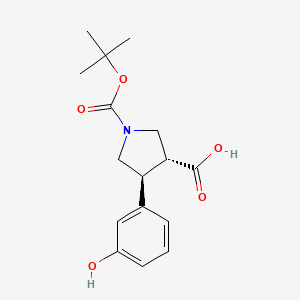
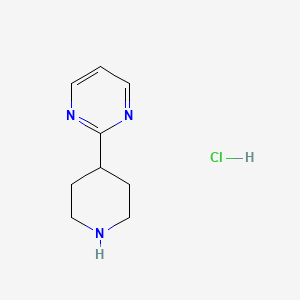

![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)
![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)
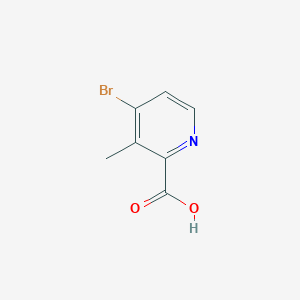
![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)


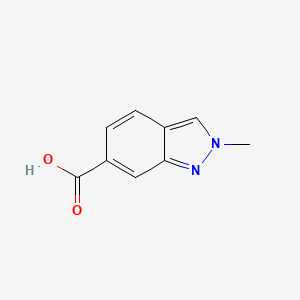
![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)
